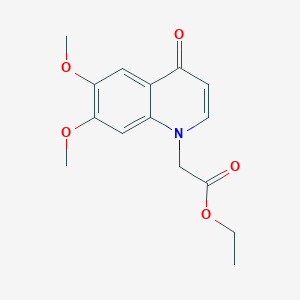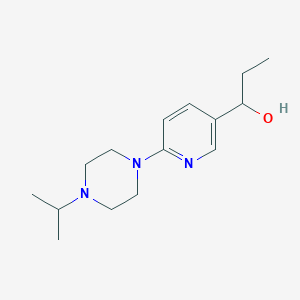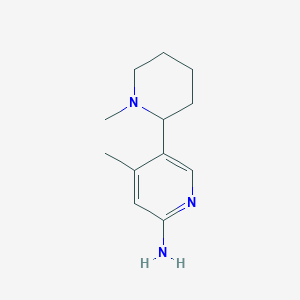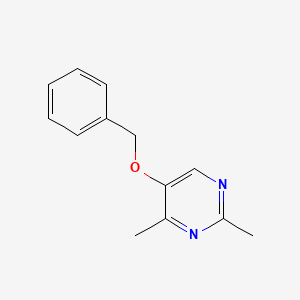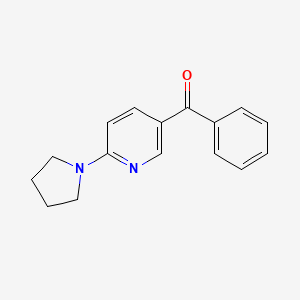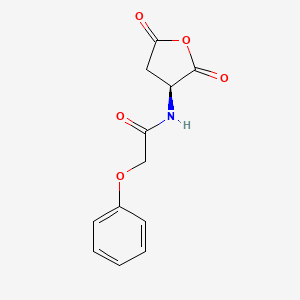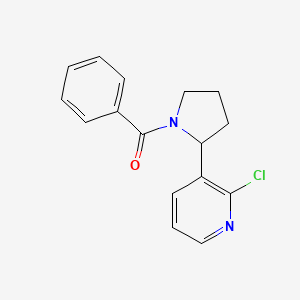
(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is a chemical compound with the molecular formula C16H15ClN2O It is a heterocyclic compound that contains a pyrrolidine ring, a chloropyridine moiety, and a phenyl group
Métodos De Preparación
The synthesis of (2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a carbonyl compound under acidic or basic conditions.
Introduction of the Chloropyridine Moiety: The chloropyridine moiety can be introduced through a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the pyrrolidine ring.
Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts acylation reaction, where the pyrrolidine-chloropyridine intermediate reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Análisis De Reacciones Químicas
(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and liquid crystals, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of (2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone can be compared with other similar compounds, such as:
(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(4-methylphenyl)methanone: This compound has a similar structure but with a methyl group on the phenyl ring, which may affect its chemical and biological properties.
(2-(2-Chloropyridin-3-yl)pyrrolidin-1-yl)(4-chlorophenyl)methanone:
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H15ClN2O |
|---|---|
Peso molecular |
286.75 g/mol |
Nombre IUPAC |
[2-(2-chloropyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C16H15ClN2O/c17-15-13(8-4-10-18-15)14-9-5-11-19(14)16(20)12-6-2-1-3-7-12/h1-4,6-8,10,14H,5,9,11H2 |
Clave InChI |
LTYMNGXNGZAHPL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)C2=CC=CC=C2)C3=C(N=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




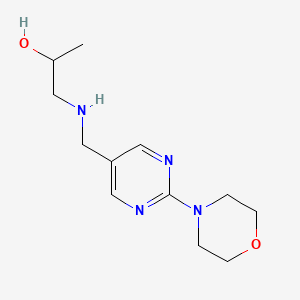
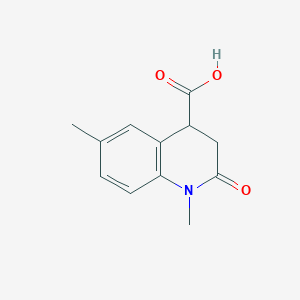

![cis-Ethyl 5,5-difluoro-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15058542.png)
